molecular formula C14H10BrCl2NO4 B14586677 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene CAS No. 61444-16-4

1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene

Cat. No.: B14586677
CAS No.: 61444-16-4
M. Wt: 407.0 g/mol
InChI Key: ARSUKUMRSOLLIL-UHFFFAOYSA-N
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Description

1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and dichlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with 3-(2-bromoethoxy)-4-nitrophenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Formation of derivatives with different substituents replacing the bromine or nitro groups.

    Reduction Reactions: Formation of amine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-4-nitrobenzene
  • 2,4-Dichlorophenol
  • 3-(2-Bromoethoxy)-4-nitrophenol

Comparison: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and interactions due to its complex structure.

Properties

CAS No.

61444-16-4

Molecular Formula

C14H10BrCl2NO4

Molecular Weight

407.0 g/mol

IUPAC Name

2-(2-bromoethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

InChI

InChI=1S/C14H10BrCl2NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2

InChI Key

ARSUKUMRSOLLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCBr)[N+](=O)[O-]

Origin of Product

United States

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